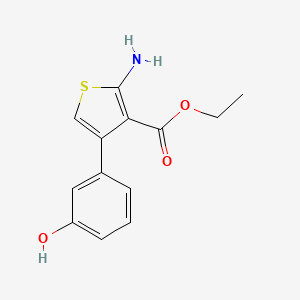![molecular formula C16H19N5O2 B15076114 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with a pteridine derivative, which undergoes alkylation and subsequent amination to introduce the hexyl and amino groups, respectively .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and ensuring purity through advanced purification techniques .
化学反应分析
Types of Reactions
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzo[g]pteridine derivatives .
科学研究应用
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system .
相似化合物的比较
Similar Compounds
- 8-Amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione
- 7-Hexyl-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-(benzylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and amino group contribute to its solubility and reactivity, making it a valuable compound for various research applications .
属性
分子式 |
C16H19N5O2 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC 名称 |
8-amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H19N5O2/c1-2-3-4-5-8-21-15(22)13-14(20-16(21)23)19-12-9-10(17)6-7-11(12)18-13/h6-7,9H,2-5,8,17H2,1H3,(H,19,20,23) |
InChI 键 |
NVCLSXSHBDFPLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


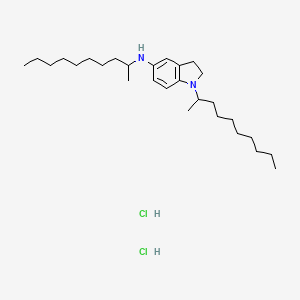
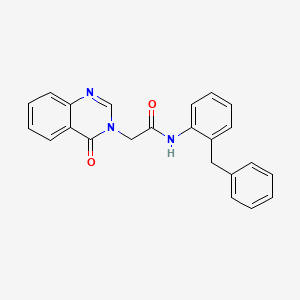
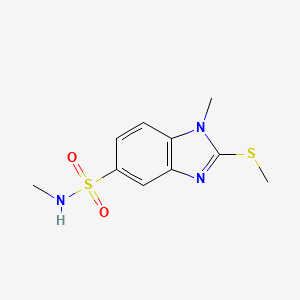

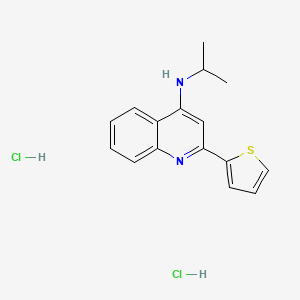
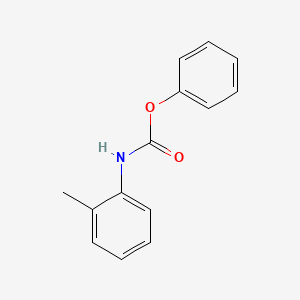
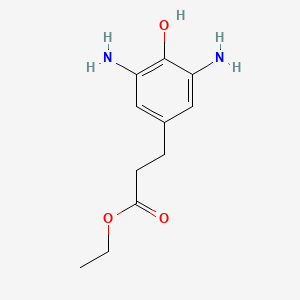
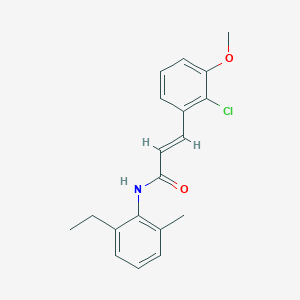

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
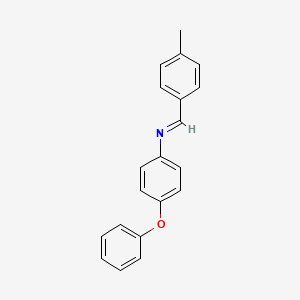
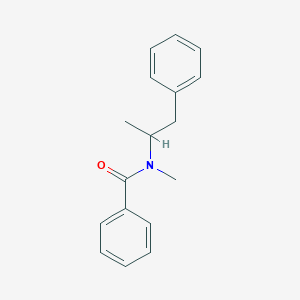
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
